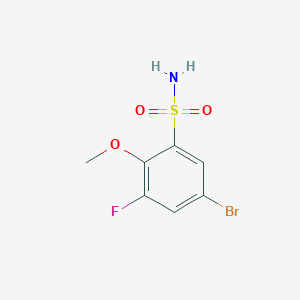

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO3S and a molecular weight of 284.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often involve the use of bromine or bromine-containing reagents, fluorinating agents, and sulfonamide precursors under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide include other halogenated sulfonamides, such as:

- 5-Chloro-3-fluoro-2-methoxybenzene-1-sulfonamide

- 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

- 5-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonamide

These compounds share similar structural features but differ in the specific halogen or functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity .

Activité Biologique

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural arrangement that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonamide functional group. Its molecular formula is C10H9BrFNO2S, with a molecular weight of approximately 284.1 g/mol. This article aims to explore the biological activity of this compound, highlighting its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures often exhibit significant antibacterial activity against various pathogens. The interaction of this compound with biological molecules suggests it may modulate biochemical pathways relevant to microbial resistance mechanisms.

Anticancer Potential

Recent studies have also investigated the anticancer potential of similar sulfonamide derivatives. For instance, analogues of this compound have shown promising results in inhibiting the growth of cancer cell lines. In particular, modifications to the phenylacetamide moiety have demonstrated enhanced cytotoxicity against pancreatic cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly impact the biological efficacy of these compounds.

Binding Interactions

Studies exploring the interactions of this compound with proteins and enzymes have utilized techniques such as fluorescence tagging and binding assays. These interactions may influence various biochemical pathways, providing insights into its pharmacological effects. The compound's ability to bind with target proteins could lead to the development of novel therapeutic agents targeting specific diseases .

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides. A notable study scaled up the synthesis process for industrial applications, demonstrating its practicality in producing intermediates for SGLT2 inhibitors used in diabetes therapy.

Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide | Similar sulfonamide structure; different halogen | Potentially antibacterial |

| 5-Amino-4-fluoro-2-methoxybenzoic acid | Contains amino group; different reactivity | Anticancer activity observed |

| 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | Reactive towards nucleophiles | Used in synthetic applications |

These comparisons highlight the unique attributes of this compound, particularly its specific arrangement of substituents that imparts distinct chemical properties and biological activities compared to similar compounds.

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKCNHKUCAFNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.